2-{[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]methyl}-4-methoxy-3,5-dimethylpyridine
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Overview
Description
2-{[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]methyl}-4-methoxy-3,5-dimethylpyridine is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with difluoromethyl groups, a carbonyl group, and a methoxy-substituted pyridine ring. Its unique structure makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]methyl}-4-methoxy-3,5-dimethylpyridine typically involves multiple steps:
Formation of 4,4-Difluoropiperidine: This intermediate is synthesized by reacting 4-aminopiperidine with difluoromethane, followed by hydrolysis with a base catalyst.
Coupling Reaction: The 4,4-difluoropiperidine is then coupled with a suitable carbonyl-containing reagent to form the 4-(4,4-difluoropiperidine-1-carbonyl)piperidine intermediate.
Final Assembly: The intermediate is reacted with 4-methoxy-3,5-dimethylpyridine under specific conditions to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]methyl}-4-methoxy-3,5-dimethylpyridine can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups on the pyridine ring can be oxidized under specific conditions.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The fluorine atoms on the piperidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-{[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]methyl}-4-methoxy-3,5-dimethylpyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]methyl}-4-methoxy-3,5-dimethylpyridine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4,4-Difluoropiperidine: A simpler analog used in organic synthesis.
2-(4,4-Difluoropiperidine-1-carbonyl)-4-[(4-fluorophenyl)methyl]morpholine: Another compound with similar structural features.
Uniqueness
2-{[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]methyl}-4-methoxy-3,5-dimethylpyridine is unique due to its combination of a difluoropiperidine moiety with a methoxy-substituted pyridine ring. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Properties
Molecular Formula |
C20H29F2N3O2 |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
(4,4-difluoropiperidin-1-yl)-[1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidin-4-yl]methanone |
InChI |
InChI=1S/C20H29F2N3O2/c1-14-12-23-17(15(2)18(14)27-3)13-24-8-4-16(5-9-24)19(26)25-10-6-20(21,22)7-11-25/h12,16H,4-11,13H2,1-3H3 |
InChI Key |
ASVAUWPDQGSCCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CN2CCC(CC2)C(=O)N3CCC(CC3)(F)F |
Origin of Product |
United States |
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